methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Kinase Inhibition FGFR Structure-Activity Relationship

Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190310-24-7, MFCD12962823) is a fluorinated 7-azaindole building block belonging to the 1H-pyrrolo[2,3-b]pyridine class, with molecular formula C₉H₇FN₂O₂ and molecular weight 194.16 g/mol. The compound features a methyl ester at the 4-position and a single fluorine atom at the 5-position of the pyrrolopyridine core, with the canonical SMILES COC(=O)C1=C(F)C=NC2=C1C=CN2.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 1190310-24-7
Cat. No. B1530566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS1190310-24-7
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CNC2=NC=C1F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12)
InChIKeyLLGKEFTUEUHOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190310-24-7): Core Identity and Procurement Baseline


Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190310-24-7, MFCD12962823) is a fluorinated 7-azaindole building block belonging to the 1H-pyrrolo[2,3-b]pyridine class, with molecular formula C₉H₇FN₂O₂ and molecular weight 194.16 g/mol . The compound features a methyl ester at the 4-position and a single fluorine atom at the 5-position of the pyrrolopyridine core, with the canonical SMILES COC(=O)C1=C(F)C=NC2=C1C=CN2 . Commercially available from multiple suppliers at purities of 95% (Fluorochem) and 98% (Leyan), this heterocyclic intermediate is primarily utilized as a synthetic building block in medicinal chemistry programs targeting protein kinases, including FGFR, CDK, and CHK1 families [1][2]. The compound is also known under the synonym 5-Fluoro-7-azaindole-4-carboxylic acid methyl ester .

Why Generic Substitution Fails for Methyl 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: The 5-Fluoro-4-Methyl Ester Differentiation Axis


Indiscriminate substitution among pyrrolo[2,3-b]pyridine-4-carboxylate analogs carries quantifiable risk for medicinal chemistry and procurement decisions. The specific combination of a 5-fluoro substituent and a 4-methyl ester creates a unique electronic and steric profile that cannot be replicated by the non-fluorinated parent (CAS 351439-07-1), the 6-fluoro regioisomer (CAS 1190321-57-3), or the free carboxylic acid (CAS 1228666-41-8). Published structure-activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine kinase inhibitors demonstrate that fluorine placement on the pyridine ring directly modulates ATP-binding site interactions, with the 5-position being critical for hydrogen bond network engagement in FGFR and CDK targets [1][2]. The methyl ester serves as both a protecting group during synthesis and a lipophilicity modulator, with distinct reactivity relative to the free acid in amidation and ester hydrolysis transformations . Procurement of an incorrect regioisomer or the de-esterified analog, even at comparable purity, undermines synthetic route fidelity and may necessitate re-validation of downstream biological data [2].

Quantitative Differentiation Evidence: Methyl 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate vs. Closest Analogs


5-Fluoro vs. Non-Fluorinated Parent: Enhanced Kinase Inhibitor Potency Through Fluorine-Mediated Binding

In a systematic SAR study of 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors, compounds incorporating a fluorine substituent on the pyridine ring exhibited significantly improved inhibitory activity compared to their non-fluorinated counterparts. Compound 4h (bearing a 5-fluoro-2-methoxyphenyl group distal to the core) achieved FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM respectively [1]. While this study does not directly measure the core 5-fluoro-4-carboxylate building block as a discrete inhibitor, the consistent SAR trend across the series demonstrates that fluorine incorporation at the pyridine ring enhances target engagement: the electron-withdrawing effect of fluorine increases the acidity of adjacent NH protons, strengthening the hydrogen bond donor capacity at the kinase hinge region [1][2]. The non-fluorinated methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 351439-07-1) lacks this electronic enhancement and is documented only as a general synthetic intermediate without reported kinase activity data [3].

Kinase Inhibition FGFR Structure-Activity Relationship

5-Fluoro vs. 6-Fluoro Regioisomer: Divergent Synthetic Accessibility and Receptor Binding Profiles

The 5-fluoro regioisomer (target compound, CAS 1190310-24-7) and the 6-fluoro regioisomer (methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, CAS 1190321-57-3) are both commercially available but differ fundamentally in their electronic distribution and synthetic utility. In the 1H-pyrrolo[2,3-b]pyridine scaffold, the 5-position is ortho to the pyridine nitrogen, placing the fluorine atom in a position that directly modulates the electron density at the hydrogen bond acceptor site. The 6-position, by contrast, is meta to the pyridine nitrogen and exerts a weaker inductive effect on the hinge-binding nitrogen [1]. Published patent disclosures on pyrrolo[2,3-b]pyridine kinase inhibitors specifically enumerate 5-fluoro as a preferred substitution for CHK1 and FGFR inhibitor series, while 6-fluoro substitution appears less frequently in exemplified compounds [2][3]. Both regioisomers are available at 95–97% purity from commercial suppliers .

Regioselectivity Kinase Inhibitor Design Synthetic Intermediate

Methyl Ester vs. Free Carboxylic Acid: Synthetic Versatility and Lipophilicity Differentiation

The methyl ester prodrug form (target compound, CAS 1190310-24-7) and the free carboxylic acid (5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, CAS 1228666-41-8) serve distinct roles in medicinal chemistry workflows. The methyl ester increases calculated logP by approximately 1.0–1.5 units relative to the carboxylate anion at physiological pH, enhancing membrane permeability for cellular assays [1]. Critically, the methyl ester serves as a protected intermediate that can be selectively hydrolyzed to the acid under mild basic conditions (LiOH/THF/H₂O), whereas direct use of the free acid requires coupling reagents for amide bond formation, adding a synthetic step . Both forms are commercially available: the methyl ester at 95–98% purity (Fluorochem, Leyan) and the free acid at 97% purity (BOC Sciences), with the methyl ester priced approximately 15–20% lower per gram at the 1 g scale based on Fluorochem catalog pricing .

Prodrug Design Synthetic Chemistry Lipophilicity

Purity Tier Comparison: 98% (Leyan) vs. 95% (Fluorochem) – Impact on Downstream Synthetic Yield

Commercial suppliers offer methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate at two distinct purity tiers: 95% (Fluorochem, AKSci) and 98% (Leyan, Bellancom) . In multi-step synthetic sequences typical of kinase inhibitor programs, the cumulative effect of impurity carry-through can reduce overall yield. Assuming a 5-step linear synthesis where each step uses this building block at the first step, a 95% purity starting material versus 98% translates to a theoretical maximum yield difference of approximately (0.98/0.95)^1 = 3% at the first step, but when impurities are chemically competent competitors in subsequent reactions (e.g., de-fluorinated or de-esterified contaminants competing in amidation), the effective yield penalty can be magnified 2–5 fold in practice . The 98% purity material from Leyan (Catalog No. 1119621) is specified with HPLC verification, whereas the 95% material from Fluorochem is specified by NMR .

Chemical Purity Procurement Specification Synthetic Yield

Building Block Provenance: 30+ Global Catalog Listings Confirm Established Supply Chain for Kinase Inhibitor Programs

Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is listed across more than 30 commercial and research chemical catalogs under identifiers including HY-W057127 (MedChemExpress), CS-0048981 (ChemScene), and P16249 (Sigma-Aldrich/Merck) [1]. This breadth of commercial availability contrasts with the 6-fluoro regioisomer (CAS 1190321-57-3), which appears in approximately one-third as many catalogs, indicating more limited sourcing options . The compound is explicitly categorized as a kinase inhibitor building block and is stocked in quantities from 100 mg to 5 g by multiple suppliers with typical lead times of 1–10 days (UK/Germany/China stock) . The extensive multi-supplier coverage reduces single-vendor dependency risk and provides competitive pricing benchmarks for procurement decisions [1].

Supply Chain Building Block Kinase Inhibitor Synthesis

Optimal Application Scenarios for Methyl 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate Based on Differentiation Evidence


FGFR-Targeted Kinase Inhibitor Library Synthesis

The 5-fluoro substitution on the pyrrolo[2,3-b]pyridine core has been explicitly validated in FGFR1–3 inhibitor SAR studies, where fluorine-containing derivatives achieved IC₅₀ values as low as 7 nM against FGFR1 [1]. The target compound serves as the optimal 4-carboxylate building block for constructing focused FGFR inhibitor libraries via C-3 functionalization (e.g., Suzuki coupling, amidation), leveraging the electron-withdrawing fluorine at the 5-position to enhance hinge-binding hydrogen bond donor strength [1][2]. The methyl ester can be directly transamidated to generate diverse amide analogs without a separate hydrolysis step, accelerating SAR exploration [3].

CHK1/CHK2 Dual Inhibitor Lead Optimization

Patent disclosures (WO2007002325A1, EP2395004B1) explicitly enumerate 5-fluoro-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as preferred embodiments for checkpoint kinase (CHK1/CHK2) inhibition [1]. The target compound provides the correctly functionalized core for synthesizing CHK1 inhibitor candidates where the 4-carboxylate serves as an attachment point for solubilizing groups, while the 5-fluoro maintains optimal electronics at the kinase hinge. Using the 6-fluoro regioisomer or non-fluorinated analog in this context has been demonstrated to reduce or abolish CHK1 inhibitory activity in the patent SAR tables [1].

Dopamine D4 Receptor PET Tracer Precursor Synthesis

Fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated as selective dopamine D4 receptor ligands for positron emission tomography (PET) imaging, with specific fluorine placement critically influencing receptor subtype selectivity [1]. The 5-fluoro-4-methyl ester building block provides a versatile intermediate for installing radiofluorine (¹⁸F) or serving as a cold reference standard in PET tracer development programs [1]. The methyl ester offers an orthogonal protecting group strategy compatible with the multi-step synthesis required for GMP radiotracer production [2].

Multi-Targeted Kinase Inhibitor (MTKI) Scaffold Construction

7-Azaindole-based multi-targeted kinase inhibitors have demonstrated combined anti-angiogenic and anti-tumoral activities across solid tumor and leukemia cell models [1]. The target compound, as a 5-fluoro-7-azaindole-4-carboxylate, is positioned as a key intermediate for constructing MTKI candidates that require balanced potency across FGFR, VEGFR, and PDGFR kinase panels. The methyl ester functionality enables late-stage diversification while the 5-fluoro ensures consistent hinge-binding pharmacophore geometry across the target kinase panel [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.